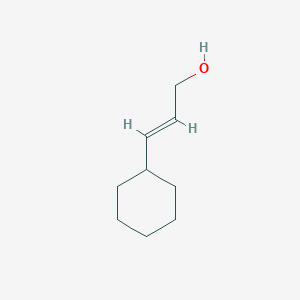
(E)-3-Cyclohexyl-2-propen-1-ol
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes its reactivity with other substances, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity or basicity, flammability, and types of reactions it undergoes are also studied.Aplicaciones Científicas De Investigación
Self-Chemical Ionization Mass Spectrometry : A study developed a self-chemical ionization method in quadrupole mass spectrometry for compounds including analogues of (E)-2-iod-3-(phenylsulfinyl)-2-propen-1-ol, which provided more information than electron impact ionization, particularly in the high mass area (Zhang, Guo, Wei, & Ma, 2010).
Antimycobacterial Activity : Another study synthesized a series of compounds, including 3-cyclohexyl-substituted analogues, to evaluate their antimycobacterial activity. This research provided insights into structure-activity relationships relevant to treating Mycobacterium tuberculosis (Sanna, Carta, Gherardini, Esmail, & Rahbar Nikookar, 2002).
Synthesis Techniques and Applications : A study on the regio- and stereoselective homocoupling of gamma-arylated tert-propargyl alcohols, including derivatives of 3-cyclohexyl-2-propyn-1-ols, demonstrated a new method to produce fluorescent dihydrofuran derivatives (Funayama, Satoh, & Miura, 2005).
Role in Chemical Synthesis : The compound has been used in various chemical syntheses, such as the preparation of hexahydroindenones through a Diels–Alder cycloaddition and Nazarov cyclization sequence of triene alcohols, showing its utility in complex organic synthesis processes (Wada, Fujiwara, Kanemasa, & Tsuge, 1987).
Catalysis and Chemical Reactions : Research has also focused on the mechanism of metathesis homodimerization of terminal olefins catalyzed by chelated ruthenium complexes, involving compounds like 3-cyclohexyl-1-propenes. This study contributes to understanding the mechanisms and selectivity in catalyzed olefin reactions (Dang, Wang, & Wang, 2012).
Biological Effects : A study investigating the effects of 3-Phenyl-2-Propene-1-ol on prostaglandin E2 release from rat cerebral endothelial cells found that it significantly decreases IL-1beta-induced PGE(2) release, suggesting potential therapeutic applications in reducing fever (Guo, Huo, Zhao, Liu, Li, Guo, & Jiang, 2006).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, reactivity, and environmental impact. It includes understanding safe handling and storage procedures, first aid measures, and disposal considerations.
Direcciones Futuras
This involves predicting or proposing future research directions. This could be based on current research trends, unresolved questions, or potential applications of the compound.
For a specific compound like “(E)-3-Cyclohexyl-2-propen-1-ol”, you would need to look up these details in chemical databases, research articles, and safety data sheets. If you have access to a university library, they often have subscriptions to many scientific journals and databases that you could use. You could also use academic search engines like Google Scholar, PubMed, and others to find relevant papers. Please note that reading and understanding scientific literature requires a background in the subject and careful interpretation of the results. If you’re new to this, you might find review articles helpful as they summarize and interpret a large number of studies on a particular topic.
Propiedades
IUPAC Name |
(E)-3-cyclohexylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9-10H,1-3,5-6,8H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSIYNNFGTVYJU-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-Cyclohexyl-2-propen-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



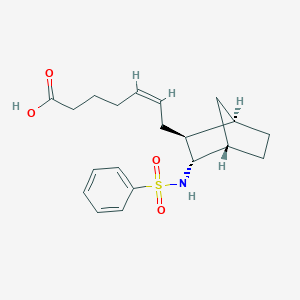
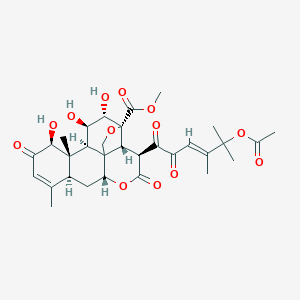
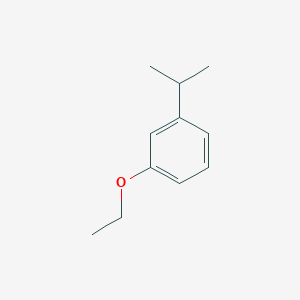
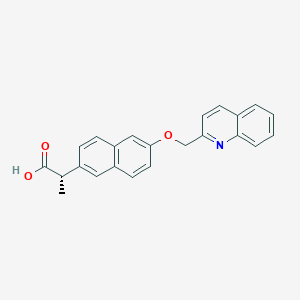
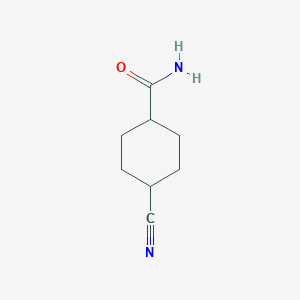
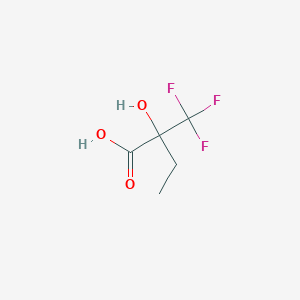
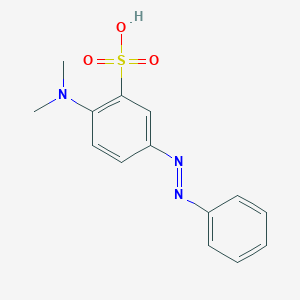


![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)

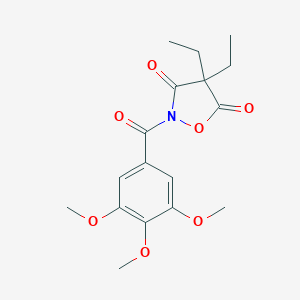

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)